molecular formula C8H10ClN B1294690 3-Chloro-N,N-dimethylaniline CAS No. 6848-13-1

3-Chloro-N,N-dimethylaniline

Cat. No. B1294690
CAS RN: 6848-13-1
M. Wt: 155.62 g/mol
InChI Key: CHHCCYVOJBBCIY-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dimethylaniline is a chemical compound that is part of a broader class of N,N-dimethylanilines, which are of interest due to their various applications in chemical synthesis and potential use in nonlinear optical materials. The compound features a chloro group attached to the benzene ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of N,N-dimethylaniline derivatives can involve chlorination reactions. For instance, the chlorination of N,N-dimethylanilines with trichloroisocyanuric acid in concentrated sulfuric acid has been studied, resulting in mixtures of chlorinated products, with a marked tendency for substitution to occur ortho to the dimethylamino group . This suggests that 3-Chloro-N,N-dimethylaniline could potentially be synthesized through similar chlorination reactions, with careful control of reaction conditions to favor the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of N,N-dimethylaniline derivatives can be analyzed using techniques such as X-ray crystallography and nuclear quadrupole resonance (NQR). For example, the crystal structures of certain chloroacetates of dimethylaniline derivatives have been determined, providing insights into the molecular conformation and hydrogen bonding patterns . Although not directly about 3-Chloro-N,N-dimethylaniline, these studies can inform us about the general structural characteristics of related compounds.

Chemical Reactions Analysis

The reactivity of N,N-dimethylaniline derivatives can vary depending on the substituents on the benzene ring. The chlorination of N,N-dimethylanilines has been shown to preferentially occur ortho to the dimethylamino group . This reactivity pattern is important for understanding the chemical behavior of 3-Chloro-N,N-dimethylaniline in further reactions, such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylaniline derivatives can be influenced by the presence of substituents on the aromatic ring. The nonlinear optical (NLO) properties of a series of ionic indoline and N,N-dimethylaniline based chromophores have been investigated, revealing that the molecular structure, including the donor and acceptor groups, significantly affects their NLO response . While the study does not directly address 3-Chloro-N,N-dimethylaniline, it suggests that the chloro substituent could impact the compound's optical properties. Additionally, the normal vibrations and force fields for chloromethylanilines have been studied, which can provide information on the vibrational spectra and potential energy surface of 3-Chloro-N,N-dimethylaniline .

Scientific Research Applications

Catalysis and Synthesis

  • Light-Promoted N,N-Dimethylation : A study by Zhang et al. (2015) demonstrated the use of Pd/TiO2 catalysts for the N,N-dimethylation of amines and nitro compounds with methanol under UV light, achieving high yields of N,N-dimethyl amines. This includes the synthesis of 4-chloro-N,N-dimethylaniline, indicating the potential of 3-Chloro-N,N-dimethylaniline in similar reactions (Zhang, Deng, & Shi, 2015).

  • Reactivity Patterns : Kirchgessner et al. (2006) explored the reactivity patterns of the dialkylaniline radical cation, showing how N,N-dimethylaniline undergoes nucleophilic substitution to yield para-substituted dialkylanilines. This study provides insight into the chemical behavior of 3-Chloro-N,N-dimethylaniline under similar conditions (Kirchgessner, Sreenath, & Gopidas, 2006).

Interaction with Other Compounds

  • Photocascade Catalysis : Borra et al. (2017) discussed the union of N,N-dimethylanilines with α-azidochalcones using visible-light-driven photocascade catalysis in a continuous flow microfluidic approach, highlighting the versatile chemical applications of N,N-dimethylanilines (Borra, Chandrasekhar, & Maurya, 2017).

  • Photochemical Preparation : Guizzardi et al. (2000) achieved the synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles through the photolysis of 4-chloro-N,N-dimethylaniline, showcasing its role in photochemical reactions to produce various heterocyclic compounds (Guizzardi, Mella, & Albini, 2000).

Comparative Studies

  • Steric Effects in Complex Formation : An investigation into the steric effect in the formation of hydrogen-bonded complexes showcased how substituents influence complex formation, which is relevant for understanding interactions involving 3-Chloro-N,N-dimethylaniline (Muhamed, Rajesh, & Prabaharan, 2017).

Safety and Hazards

3-Chloro-N,N-dimethylaniline should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-chloro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHCCYVOJBBCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064488
Record name N,N-Dimethyl-3-chloroaniline
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-dimethylaniline

CAS RN

6848-13-1
Record name 3-Chloro-N,N-dimethylbenzenamine
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Record name N,N-Dimethyl-3-chloroaniline
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Record name Benzenamine, 3-chloro-N,N-dimethyl-
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Record name N,N-Dimethyl-3-chloroaniline
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Record name 3-chloro-N,N-dimethylaniline
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Record name N,N-DIMETHYL-3-CHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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